molecular formula C22H21F3N4O4S B2629817 ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 476451-44-2

ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No. B2629817
M. Wt: 494.49
InChI Key: IJCGDRABANYYBX-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C22H21F3N4O4S and its molecular weight is 494.49. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Cell Migration and Growth Inhibition

Research on 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety has shown promising results in inhibiting cancer cell migration and growth, particularly against melanoma, breast, and pancreatic cancer spheroids. Compounds synthesized from starting chemicals similar to ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrated cytotoxicity through MTT assay against specific cancer cell lines, indicating potential applications in developing antimetastatic candidates (Šermukšnytė et al., 2022).

Structural and Synthetic Studies

The structural characteristics of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate have been detailed, revealing its tautomeric form and providing insights into its molecular geometry. Such studies are crucial for understanding the compound's reactivity and potential as a precursor for further chemical transformations (Karczmarzyk et al., 2012).

Antimicrobial and Enzyme Inhibition

The synthesis of novel heterocyclic compounds derived from related structures has been explored for their potential in inhibiting lipase and α-glucosidase, showing that certain derivatives exhibit significant anti-lipase and anti-α-glucosidase activity. This suggests a potential for the development of new therapeutic agents targeting these enzymes (Bekircan et al., 2015).

Molecular Docking and Pharmacological Studies

Further research into benzimidazole derivatives bearing 1,2,4-triazole, which share a structural resemblance with ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate, highlights their potential as EGFR inhibitors with anti-cancer properties. Such studies involve detailed molecular docking and pharmacological evaluations, suggesting the versatility of these compounds in drug development processes (Karayel, 2021).

properties

IUPAC Name

ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O4S/c1-3-33-19(30)13-34-21-28-27-18(12-26-20(31)14-7-9-17(32-2)10-8-14)29(21)16-6-4-5-15(11-16)22(23,24)25/h4-11H,3,12-13H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCGDRABANYYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-((4-methoxybenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

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